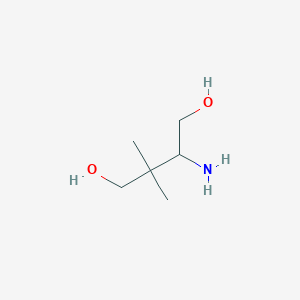
3-Amino-2,2-dimethylbutane-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2,2-dimethylbutane-1,4-diol is an organic compound with the molecular formula C6H15NO2. This compound features a unique structure with an amino group and two hydroxyl groups attached to a butane backbone, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2,2-dimethylbutane-1,4-diol typically involves the reaction of 2,2-dimethylbutane-1,4-diol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amino group .
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps like crystallization or distillation to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2-dimethylbutane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups like halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
3-Amino-2,2-dimethylbutane-1,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins
Mechanism of Action
The mechanism of action of 3-Amino-2,2-dimethylbutane-1,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the hydroxyl groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparison with Similar Compounds
2,2-Dimethylbutane-1,4-diol: Lacks the amino group, making it less versatile in certain reactions.
4-Amino-2,2-dimethylbutane-1,3-diol: Similar structure but with different positioning of functional groups, leading to different reactivity and applications
Uniqueness: 3-Amino-2,2-dimethylbutane-1,4-diol is unique due to its combination of amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-amino-2,2-dimethylbutane-1,4-diol |
InChI |
InChI=1S/C6H15NO2/c1-6(2,4-9)5(7)3-8/h5,8-9H,3-4,7H2,1-2H3 |
InChI Key |
PWUNUMYQYQPYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


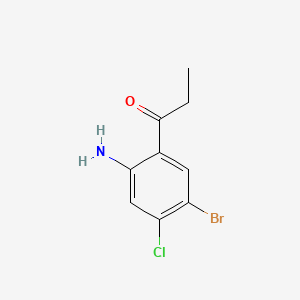
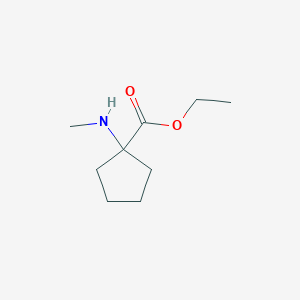
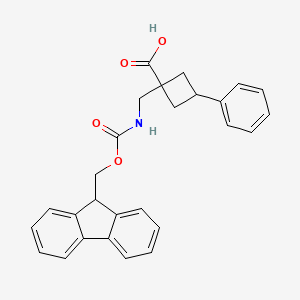

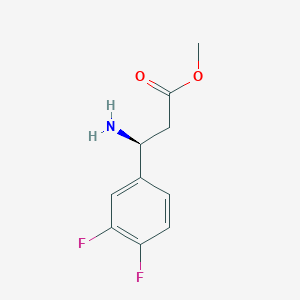
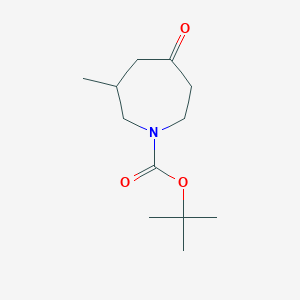
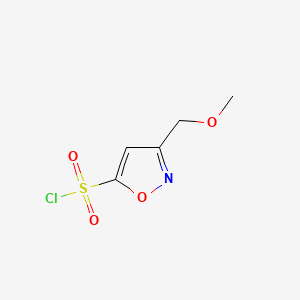
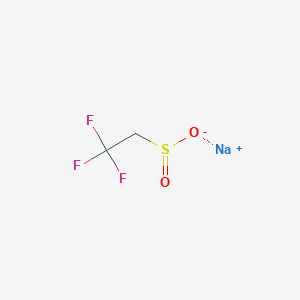

![8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13541948.png)
![1-(2,5-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-one](/img/structure/B13541954.png)
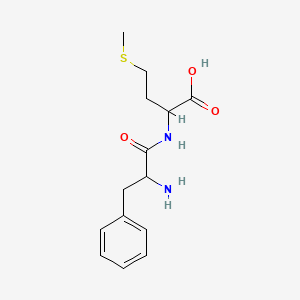

![6-Methoxypyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13541987.png)
